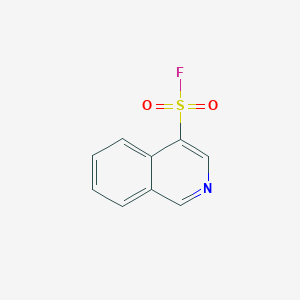

Isoquinoline-4-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMAJSKTKKRNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Isoquinoline 4 Sulfonyl Fluoride and Analogues

Methodologies for Sulfonyl Fluoride (B91410) Moiety Installation

The introduction of the sulfonyl fluoride group onto an isoquinoline (B145761) scaffold can be achieved through several synthetic routes. These methods often involve the transformation of a precursor functional group at the 4-position of the isoquinoline ring into the desired sulfonyl fluoride.

A common and straightforward method for the synthesis of sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. nih.govrsc.orgcas.cnnih.gov This approach is advantageous due to the ready availability of sulfonyl chlorides, which can be prepared from various sulfur-containing starting materials. The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved by treatment with a fluoride source. nih.govrsc.org

Potassium fluoride (KF) is a frequently used reagent for this transformation. nih.govacs.orgacs.orgthieme-connect.com The reaction is often carried out in a biphasic system, such as water/acetone (B3395972), which has been shown to be effective for a wide range of substrates, affording high yields of the desired sulfonyl fluorides. nih.govacs.orgacs.orgthieme-connect.com For instance, a simple and mild procedure using KF in a water/acetone mixture allows for the direct chloride/fluoride exchange from a sulfonyl chloride starting material. nih.govacs.orgacs.org The use of two equivalents of both KF and water in acetone has been identified as an optimal condition for this conversion. acs.org

Potassium bifluoride (KHF₂) is another effective fluoride source for this transformation. rsc.orgnih.gov The reaction conditions for halogen exchange are generally mild, making this method compatible with a variety of functional groups that might be present on the isoquinoline ring. thieme-connect.comresearchgate.net

Table 1: Halogen Exchange Reactions for Sulfonyl Fluoride Synthesis

| Sulfonyl Chloride Precursor | Fluoride Source | Solvent System | Yield (%) | Reference |

| 4-Toluenesulfonyl chloride | KF | Water/Acetone | >99 | acs.org |

| Coumarin-6-sulfonyl chloride | KF | Water/Acetone | 97 | acs.org |

| Various Arenesulfonyl chlorides | KF or KHF₂ | Acetonitrile (B52724) | Moderate to Good | rsc.org |

Alternative strategies for the synthesis of sulfonyl fluorides involve the direct oxidative fluorosulfonylation of sulfur-containing precursors, such as thiols and disulfides. These methods offer a more direct route to the target compounds, avoiding the need for the pre-formation of sulfonyl chlorides.

A noteworthy and environmentally benign approach is the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. thieme.deacs.orgnih.govtue.nl This method avoids the use of stoichiometric chemical oxidants and allows for the direct conversion of readily available sulfur precursors into sulfonyl fluorides. acs.orgnih.govtue.nl

The reaction typically employs potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.orgnih.govtue.nl The electrochemical setup often consists of inexpensive graphite (B72142) and stainless steel electrodes. acs.org This method has been successfully applied to a broad range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, demonstrating its wide applicability. nih.govtue.nl A flow chemistry approach has also been developed, significantly accelerating the synthesis. tue.nl

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides

| Sulfur Precursor | Fluoride Source | Electrode System | Yield (%) | Reference |

| 2-Mercapto-4,6-dimethylpyrimidine | KF | Graphite/Stainless Steel | 74 | acs.org |

| Various thiols/disulfides | KF | Not specified | 19-96 | acs.org |

| Various thiols | KF | Graphite/Stainless Steel | up to 92% (in flow) | tue.nl |

Radical-based methods have emerged as a powerful tool for the construction of sulfonyl fluorides. nih.govrsc.orgsioc-journal.cn These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.govresearchgate.net

One strategy involves the use of a bench-stable, solid-state reagent, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which can serve as effective FSO₂ radical precursors under photoredox conditions. springernature.comnih.gov This approach has been successfully applied to the radical fluorosulfonylation of olefins. nih.gov Another approach utilizes N-fluorosulfonyl aldimines (NFSAs) as radical fluorosulfonylation reagents in a photocatalytic hydro-fluorosulfonylation of alkenes. rsc.org This method allows for the rapid synthesis of aliphatic sulfonyl fluorides from abundant alkene feedstocks under mild conditions. rsc.org

Furthermore, electrochemical methods can be employed to generate fluorosulfonyl radicals. For instance, the electroreductive radical fluorosulfonylation of vinyl triflates using FSO₂Cl as the radical source provides access to β-keto sulfonyl fluorides. acs.org

Sulfonic acids and their salts represent stable and readily available starting materials for the synthesis of sulfonyl fluorides. nih.govtheballlab.comrsc.org Several methods have been developed to effect this transformation, often involving a one-pot, two-step process. theballlab.com

One approach involves the in situ formation of a sulfonyl chloride from the sulfonic acid, followed by a halogen exchange reaction. nih.govtheballlab.com Reagents such as cyanuric chloride or trichloroacetonitrile (B146778) can be used for the initial conversion to the sulfonyl chloride. researchgate.net

More direct methods for the deoxyfluorination of sulfonic acids have also been developed. nih.govtheballlab.com Thionyl fluoride (SOF₂) has been shown to be a highly effective reagent for the conversion of sulfonic acid sodium salts to sulfonyl fluorides, often in high yields. nih.govrsc.org Another reagent, Xtalfluor-E®, a bench-stable solid, allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under milder conditions. nih.govtheballlab.comrsc.org A facile cascade process using cyanuric chloride and KHF₂ has also been reported for the direct transformation of sulfonates and sulfonic acids to sulfonyl fluorides. rsc.orgnih.govrsc.org

Table 3: Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Derivatives

| Starting Material | Reagent(s) | Yield (%) | Reference |

| Sulfonic acid sodium salts | Thionyl fluoride | 90-99 | nih.govrsc.org |

| Aryl and alkyl sulfonic acids/salts | Xtalfluor-E® | 41-94 | nih.govtheballlab.comrsc.org |

| Sulfonates/Sulfonic acids | Cyanuric chloride, KHF₂ | Moderate to Good | rsc.orgnih.gov |

Metal-catalyzed cross-coupling reactions have provided a powerful and versatile platform for the synthesis of aryl sulfonyl fluorides. nih.govrsc.orgresearchgate.netresearchgate.net These methods often exhibit broad substrate scope and excellent functional group tolerance.

Palladium-catalyzed reactions have been developed for the synthesis of sulfonyl fluorides from aryl bromides and iodides. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov These processes typically involve the initial sulfonylation of the aryl halide using an SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in situ treatment of the resulting sulfinate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govresearchgate.netresearchgate.netnih.gov This one-pot procedure offers a practical alternative to other synthetic routes. nih.govrsc.orgresearchgate.netresearchgate.net Nickel-catalyzed methods have also been reported for the synthesis of sulfonyl fluorides from aryl and heteroaryl boronic acids. nih.gov

Copper-catalyzed reactions have also proven effective for the synthesis of arenesulfonyl fluorides. cas.cnmdpi.comrsc.orgresearchgate.net One approach involves the fluorosulfonylation of arenediazonium salts using DABSO as the sulfonyl source and KHF₂ as the fluorine source. cas.cnmdpi.comresearchgate.net Another copper-catalyzed three-component reaction utilizes arylhydrazine hydrochlorides, DABSO, and NFSI to produce arenesulfonyl fluorides. rsc.org Furthermore, a copper-catalyzed Meerwein-type arylation of ethenesulfonyl fluoride with arenediazonium tetrafluoroborates has been developed. acs.org

More recently, a bismuth-catalyzed synthesis of sulfonyl fluorides from (hetero)aryl boronic acids has been reported, showcasing the potential of main group catalysis in this area. acs.org

Table 4: Metal-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Catalyst | Aryl Precursor | Reagents | Yield (%) | Reference |

| Palladium | Aryl bromide | DABSO, NFSI | Good | nih.govresearchgate.netresearchgate.net |

| Palladium | Aryl iodide | DABSO, Selectfluor | Good | nih.gov |

| Nickel | Aryl boronic acid | DABSO, NFSI | Good | nih.gov |

| Copper | Arenediazonium salt | DABSO, KHF₂ | Good | cas.cnmdpi.comresearchgate.net |

| Bismuth | Aryl boronic acid | SO₂, Selectfluor | Excellent | acs.org |

Catalyst-Free Multicomponent Reactions

Catalyst-free multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. In the context of isoquinoline synthesis, a notable metal-free, one-pot multicomponent reaction has been developed for the preparation of 4-substituted isoquinolinium zwitterionic salts. rsc.org This method involves the in situ formation of N-benzylisoquinolinium bromide, which then reacts with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds to yield the C-4 substituted products. rsc.org

Another relevant catalyst-free approach is the three-component reaction for the synthesis of sulfonylated indolo[2,1-a]isoquinolines. This reaction utilizes 2-aryl-N-acryloyl indoles, sulfur dioxide, and an aryl diazonium salt to construct the complex heterocyclic system with an incorporated sulfonyl group. dntb.gov.ua Furthermore, a green, catalyst-free method for the synthesis of N-sulfonylimines has been reported, which involves the direct condensation of sulfonamides and aldehydes using neutral aluminum oxide as a reusable dehydrating agent. nih.gov While not directly yielding isoquinoline-4-sulfonyl fluoride, these methods highlight the potential of catalyst-free MCRs in assembling the necessary functionalities.

A significant development in this area is a base-mediated, four-component reaction that provides access to coumarin-fused pyrrolo[2,1-a]isoquinolines under catalyst-free conditions. nih.gov This reaction proceeds through the cycloaddition of isoquinoline with o-hydroxybenzaldehyde in nitromethane, followed by lactonization with ethyl bromoacetate. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Multicomponent Reaction | N-benzylisoquinolinium bromide, aromatic aldehydes, cyclic 1,3-dicarbonyls | 4-Substituted isoquinolinium zwitterionic salts | rsc.org |

| Three-Component Reaction | 2-Aryl-N-acryloyl indoles, sulfur dioxide, aryl diazonium salt | Sulfonylated indolo[2,1-a]isoquinolines | dntb.gov.ua |

| Four-Component Reaction | Isoquinoline, o-hydroxybenzaldehyde, nitromethane, ethyl bromoacetate | Coumarin-fused pyrrolo[2,1-a]isoquinoline | nih.gov |

Synthetic Pathways to the Isoquinoline Core with Sulfonyl Functionality

The construction of the isoquinoline framework with substitution at the C-4 position is a crucial step. A direct approach involves the use of a pre-functionalized starting material, such as 4-bromoisoquinoline (B23445). This commercially available compound can undergo a Heck reaction with an appropriate acrylate (B77674) ester to introduce a substituent at the C-4 position. nih.gov

Microwave-assisted synthesis has also been employed for the preparation of 4-substituted isoquinolines. researchgate.net For instance, the palladium-catalyzed reductive cyclization of an oxazolidine (B1195125) intermediate can lead to the formation of an alkene, which upon treatment with acid, undergoes C-O and C-N bond cleavage and subsequent aromatization to afford the 4-substituted isoquinoline scaffold. researchgate.net

Furthermore, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. researchgate.net This reaction proceeds through triazole ring opening, nitrogen elimination, rearrangement, a stereoselective 1,3-fluorine shift, and final cyclization to produce 1,4-disubstituted isoquinolines. researchgate.net The presence of a halogen at the C-4 position in these products allows for further functionalization through cross-coupling reactions. researchgate.net

Achieving regioselective sulfonylation at the C-4 position of the isoquinoline ring is a key challenge. A significant breakthrough is the direct C(sp²)-H sulfonylation of isoquinoline-1,3(2H,4H)-diones at the C-4 position under metal-free conditions. researchgate.net This reaction utilizes sulfinates as the sulfonating agent and sodium iodide in a mixture of acetic acid and dimethyl sulfoxide, with air as the oxidant. researchgate.net

While catalyst-free methods are desirable, metal-catalyzed approaches have also proven effective. For instance, a copper-catalyzed C-4 sulfonation has been reported. researchgate.net In a related heterocyclic system, a novel one-pot synthesis allows for the chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides using sulfonyl chlorides. rsc.org This method employs the sulfonyl chloride as both a sulfonating and chlorinating agent under metal-free conditions. rsc.org The direct C4-selective C-H sulfonylation of pyridines has also been achieved through activation with triflic anhydride, followed by base-mediated addition of a sulfinic acid salt. nih.gov

| Method | Substrate | Reagents | Product | Reference |

| Metal-Free C-H Sulfonylation | Isoquinoline-1,3(2H,4H)-dione | Sulfinate, NaI, AcOH/DMSO, Air | C-4 Sulfonylated Isoquinolone | researchgate.net |

| Metal-Free Dual Functionalization | Quinoline N-oxide | Sulfonyl chloride | C3-Sulfonate ester and C4-Chloride of Quinoline | rsc.org |

| C-H Sulfonylation | Pyridine | Triflic anhydride, Sulfinic acid salt | C-4 Sulfonylated Pyridine | nih.gov |

One-pot multistep syntheses offer a streamlined approach to complex molecules by avoiding the isolation of intermediates. A one-pot method for the synthesis of 4-substituted isoquinolinium zwitterionic salts has been developed, which proceeds via a metal-free C-H bond activation. rsc.org This reaction combines the formation of the isoquinolinium salt and the introduction of a substituent at the C-4 position in a single operation. rsc.org

In a related system, the one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides demonstrates the potential for multistep functionalization of the heterocyclic core in a single pot. rsc.org A recently developed efficient one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles also showcases the power of one-pot methodologies. nih.govresearchgate.net This process involves a cascade of reactions including ring opening, elimination, rearrangement, and cyclization. researchgate.net

Stereoselective and Enantioselective Synthesis Considerations

The development of stereoselective and enantioselective methods for the synthesis of this compound analogues is crucial for investigating their biological activities. A rhodium-catalyzed, highly enantioselective synthesis of aliphatic sulfonyl fluorides has been achieved, providing access to novel 2-aryl substituted chiral sulfonyl fluorides with excellent enantiomeric excess (up to 99.8% ee). nih.govrsc.org This method is characterized by mild reaction conditions and broad substrate scope. nih.govrsc.org

The stereoselective construction of highly functionalized dienyl sulfonyl fluorides has also been reported. researchgate.net Furthermore, a recent study detailed a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines that proceeds via a stereoselective formal 1,3-fluorine shift of an N-fluoroalkylated ketenimine intermediate. researchgate.net

In the broader context of isoquinoline synthesis, various enantioselective strategies have been reviewed, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by enantioselective reduction. clockss.org These methods often employ chiral auxiliaries or chiral reducing agents to induce stereoselectivity at the C-1 position. clockss.org While not directly focused on C-4 sulfonylation, these approaches provide a foundation for developing stereoselective syntheses of more complex isoquinoline derivatives.

| Method | Substrate/Reactant | Catalyst/Reagent | Product | Key Feature | Reference |

| Enantioselective Synthesis | Alkenes | Rhodium catalyst | 2-Aryl substituted chiral sulfonyl fluorides | High enantioselectivity (up to 99.8% ee) | nih.govrsc.org |

| Stereoselective Synthesis | N-Fluoroalkyl-1,2,3-triazoles | Microwave, KF | 1-Fluoroalkyl-3-fluoroisoquinolines | Stereoselective 1,3-fluorine shift | researchgate.net |

| Stereoselective Construction | Not specified | Not specified | Highly functionalized dienyl sulfonyl fluorides | Stereoselective formation of dienyl system | researchgate.net |

Chemical Reactivity and Derivatization of Isoquinoline 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Introduced in 2014, SuFEx has become a prominent click chemistry reaction for reliably forming robust connections between molecular modules. This chemistry leverages the unique properties of the S(VI)-F bond, which is generally inert but can be activated to react efficiently with specific nucleophiles. Sulfonyl fluorides, including heteroaromatic variants like isoquinoline-4-sulfonyl fluoride, are key electrophiles in SuFEx reactions. bohrium.com These reactions are prized for their simplicity, high yields, and compatibility with a wide range of functional groups. sigmaaldrich.com

The SuFEx reaction of sulfonyl fluorides is known for its broad substrate scope and excellent functional group tolerance. The reaction typically involves the coupling of a sulfonyl fluoride with a nucleophile, most commonly a silyl-protected or unprotected phenol (B47542) or an amine. nih.gov While specific studies extensively detailing the reaction scope for this compound are limited, the general tolerance observed with other aryl and heteroaryl sulfonyl fluorides provides a strong indication of its expected reactivity.

Research on related pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides has shown that they undergo successful SuFEx reactions with various alcohols and phenols. thieme-connect.com In contrast, these specific derivatives surprisingly failed to react with amines such as morpholine (B109124) under the tested conditions. thieme-connect.com Generally, SuFEx reactions demonstrate high chemoselectivity, with the sulfonyl fluoride group reacting preferentially even in the presence of other electrophilic sites. A wide array of functional groups are well-tolerated in SuFEx reactions, as illustrated in the table below.

Table 1: Generally Tolerated Functional Groups in SuFEx Reactions

| Functional Group Class | Specific Examples |

|---|---|

| Ethers | Anisole, Phenyl ether |

| Halogens | Fluoro, Chloro, Bromo, Iodo substituents |

| Amides | Benzamide |

| Esters | Methyl benzoate |

| Nitriles | Benzonitrile |

| Nitro Groups | Nitrobenzene |

| Carboxylic Acids | Benzoic acid |

| Boronic Acids/Esters | Phenylboronic acid |

| Heterocycles | Pyridine, Furan |

This table represents a generalized scope based on the reactivity of various aryl sulfonyl fluorides in SuFEx chemistry. Specific tolerance for this compound may vary.

The precise mechanism of the SuFEx reaction can vary depending on the reactants and catalysts involved, but it generally revolves around the activation of the highly stable S-F bond. bohrium.comnih.gov Although a detailed mechanistic study specifically for this compound has not been extensively reported, investigations into related systems provide significant insight.

Two primary mechanistic pathways are proposed for base-catalyzed SuFEx reactions:

Activation of the S(VI) Fluoride: A nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can directly attack the electrophilic sulfur atom of the sulfonyl fluoride. nih.govnih.gov This forms a more reactive intermediate (e.g., RSO₂[DBU]⁺), which is then readily attacked by the nucleophile (e.g., a phenoxide). nih.gov

Activation of the Nucleophile/Silyl (B83357) Ether: Alternatively, the base can deprotonate a phenol to form a more potent phenoxide nucleophile. d-nb.info In reactions involving silyl ethers, the base can coordinate to the silicon atom, facilitating the cleavage of the Si-O bond and release of the nucleophilic alkoxide or phenoxide. nih.gov The silicon atom then serves as a fluoride trap, forming a thermodynamically stable Si-F bond, which drives the reaction forward. d-nb.info

Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest the reaction proceeds via an Sₙ2-type mechanism. The presence of a base is crucial as it significantly lowers the activation energy by increasing the nucleophilicity of the amine. nih.gov It is plausible that the SuFEx reactions of heteroaromatic sulfonyl fluorides like the isoquinoline (B145761) derivative follow similar base-activated pathways.

Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Group

The electrophilic sulfur of the sulfonyl fluoride group in this compound is susceptible to attack by various nucleophiles, leading to the displacement of the fluoride anion and the formation of new sulfur-centered derivatives. These reactions are fundamental to the utility of sulfonyl fluorides as connective hubs in chemical synthesis.

The reaction of sulfonyl fluorides with primary or secondary amines is a standard method for the synthesis of sulfonamides. nih.gov This transformation is a key application of SuFEx chemistry. While sulfonyl fluorides are generally more stable than sulfonyl chlorides, their reaction with amines often requires elevated temperatures or the use of a catalyst to proceed efficiently. nih.gov Catalytic amounts of 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to facilitate the amidation of aryl and alkyl sulfonyl fluorides with a range of amines. digitellinc.com

For isoquinoline-based systems, the reactivity can be substrate-dependent. For instance, a study on pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides found that reactions with amines like morpholine were unsuccessful, highlighting that heteroaromatic systems can exhibit unique reactivity profiles. thieme-connect.com However, the formation of sulfonamides from a wide variety of amines is a generally expected reaction for most sulfonyl fluorides.

Table 2: Typical Amine Nucleophiles for Sulfonamide Formation

| Amine Class | Specific Examples |

|---|---|

| Primary Alkylamines | Butylamine, Benzylamine |

| Secondary Alkylamines | Dibutylamine, N-Methylbenzylamine |

| Cyclic Amines | Piperidine, Pyrrolidine |

This table lists common nucleophiles used in reactions with aryl sulfonyl fluorides. The reactivity with this compound may require specific optimization.

Sulfonate esters are readily formed through the reaction of sulfonyl fluorides with alcohols or phenols. digitellinc.com This reaction is a cornerstone of SuFEx chemistry and typically proceeds under basic conditions or with silyl-protected alcohols. The reaction of pyrazolo[1,5-a]quinolinyl and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides with various alcohols and phenols has been successfully demonstrated, indicating this is a viable derivatization strategy for the isoquinoline sulfonyl fluoride scaffold. thieme-connect.com The reaction is often catalyzed by organic bases like triethylamine (B128534) or DBU, or inorganic bases such as cesium carbonate.

Table 3: Typical Alcohol and Phenol Nucleophiles for Sulfonate Ester Formation

| Nucleophile Class | Specific Examples |

|---|---|

| Primary Alcohols | Methanol, Ethanol, Benzyl alcohol |

| Secondary Alcohols | Isopropanol |

| Phenols | Phenol, 4-Methoxyphenol, 4-Nitrophenol |

This table represents common nucleophiles for this transformation. Specific conditions may be required for this compound.

The synthesis of sulfones from sulfonyl fluorides involves the formation of a new sulfur-carbon bond. This transformation is more challenging than forming S-N or S-O bonds and often requires different reaction strategies. While specific examples starting directly from this compound are not prominent in the literature, general methods for aryl sulfonyl fluorides can be considered.

One common method involves the reaction with organometallic reagents, such as Grignard reagents (R-MgBr). digitellinc.com For example, aryl sulfonyl fluorides can be arylated using aryl Grignard reagents to produce diaryl sulfones. digitellinc.com Another approach involves photocatalysis, where a sulfonyl fluoride can be reduced to a sulfonyl radical, which then adds to an alkene like styrene (B11656) to form a sulfone. nih.govdigitellinc.com This radical pathway can be promoted by a combination of a photocatalyst and a base such as DBU. nih.govdigitellinc.com

Table 4: Reagents for the Formation of Sulfones from Sulfonyl Fluorides

| Reagent Type | Specific Examples | Product Type |

|---|---|---|

| Organometallic Reagents | Phenylmagnesium bromide (PhMgBr) | Diaryl sulfone |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Trifluoromethyl sulfone | |

| Radical Precursors + Alkenes | Styrene (with photocatalyst/base) | Alkyl aryl sulfone |

This table outlines general methods for converting aryl sulfonyl fluorides to sulfones.

Reactivity of the Isoquinoline Nucleus in the Presence of the Sulfonyl Fluoride Group

The -SO2F group at the C4 position significantly influences the electron density and reactivity of the isoquinoline ring system. Its powerful electron-withdrawing nature deactivates the entire aromatic system towards certain reactions while activating it for others.

The isoquinoline ring is inherently electron-deficient, a characteristic that is further intensified by the presence of a strongly deactivating sulfonyl fluoride group. vulcanchem.com In general, electrophilic aromatic substitution on an unsubstituted isoquinoline preferentially occurs on the benzene (B151609) ring portion, typically at the C5 and C8 positions. The presence of the C4-sulfonyl fluoride group would be expected to further decrease the nucleophilicity of the carbocyclic ring, making electrophilic substitution reactions exceptionally challenging. Any substitution that does occur would still be predicted to favor the C5 and C8 positions, as the deactivating effect is felt throughout the ring system.

In some synthetic contexts, the C4 position can be functionalized by trapping a reaction intermediate with an electrophile, such as during the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu For instance, fluorination at the C4 position has been achieved by trapping an eneamido anion intermediate with N-fluorobenzenesulfonimide (NFSI). nih.govharvard.edu However, this represents the trapping of an anionic intermediate rather than a classical electrophilic aromatic substitution on the pre-formed aromatic this compound.

The electron-deficient nature of the isoquinoline ring can be harnessed for nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by strong electron-withdrawing groups and bearing a suitable leaving group. nih.gov The C4 position of isoquinoline, along with C1 and C3, are susceptible to nucleophilic attack. The presence of a halogen at the C4 position, for example, allows for further molecular modification through S_NAr pathways. rsc.org

While the sulfonyl fluoride group itself is not a typical leaving group in S_NAr, its powerful electron-withdrawing effect would strongly activate other positions on the ring (especially C1 and C3) that bear a suitable leaving group, such as a halide. Research has shown that the presence of a fluorine atom at the C3 position and a halogen at the C4 position of an isoquinoline derivative allows for selective modification via nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.org This highlights a strategy where the C4 position is functionalized via other means, leveraging the electronic properties influenced by substituents like sulfonyl fluoride.

A primary strategy for the functionalization of the isoquinoline skeleton at the C4 position involves the use of transition-metal-catalyzed cross-coupling reactions. nih.gov This typically requires the pre-installation of a suitable coupling partner, most commonly a halogen, at the C4 position. nih.govacs.org The resulting C-X bond can then serve as a versatile handle for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org

Research has demonstrated that 4-halogenated isoquinolines are effective substrates for a variety of palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These methods provide reliable access to a wide range of C4-substituted isoquinolines, which would be difficult to synthesize through other means. researchgate.net The presence of a halogen at C4 enables modifications through Suzuki, Sonogashira, and Stille couplings. acs.org For example, 4-bromoisoquinoline (B23445) readily undergoes Heck reactions with acrylate (B77674) esters to form α,β-unsaturated esters at the C4 position. researchgate.net Similarly, palladium-catalyzed amination of a C4-brominated isoquinoline has been successfully demonstrated. rsc.org This indicates that an this compound scaffold bearing a halogen at another position could be selectively functionalized using these established cross-coupling protocols.

| Coupling Reaction | Substrate | Catalyst/Reagents | Product Type | Source |

|---|---|---|---|---|

| Suzuki Coupling | 4-Halogenated Isoquinoline | Pd Catalyst, Boronic Acid/Ester | 4-Aryl/Alkyl Isoquinoline | acs.org |

| Sonogashira Coupling | 4-Halogenated Isoquinoline | Pd/Cu Catalyst, Terminal Alkyne | 4-Alkynyl Isoquinoline | acs.org |

| Stille Coupling | 4-Halogenated Isoquinoline | Pd Catalyst, Organostannane | 4-Aryl/Alkyl/Vinyl Isoquinoline | acs.org |

| Heck Coupling | 4-Bromoisoquinoline | Pd(OAc)₂, P(o-tol)₃, Acrylate Ester | C4-Substituted α,β-Unsaturated Ester | researchgate.net |

| Buchwald-Hartwig Amination | 4-Bromoisoquinoline derivative | Pd Catalyst | 4-Amino Isoquinoline derivative | rsc.org |

Desulfonylation Reactions of N-Sulfonyl Isoquinoline Derivatives

While this compound features a C-S bond, related N-sulfonyl derivatives of tetrahydroisoquinolines undergo facile desulfonylation reactions to yield either 3,4-dihydroisoquinolines or fully aromatized isoquinolines. thieme-connect.comthieme-connect.com These reactions typically involve the cleavage of a nitrogen-sulfur bond. wikipedia.org

A particularly effective method employs potassium fluoride supported on alumina (B75360) (KF/Al2O3) under solvent-free microwave irradiation. thieme-connect.comthieme-connect.comresearchgate.net This approach allows for selective synthesis depending on the reaction time. thieme-connect.com Short irradiation times (e.g., 10 seconds) tend to produce 3,4-dihydroisoquinolines via oxidative desulfonylation. thieme-connect.com Increasing the reaction time (e.g., 20 seconds) promotes a subsequent dehydrogenation step, leading to the formation of the corresponding fully aromatic isoquinoline. thieme-connect.comthieme-connect.com The proposed mechanism suggests that desulfonylation occurs first, followed by the dehydrogenation of the resulting 3,4-dihydroisoquinoline (B110456) intermediate. thieme-connect.com This method represents a mild and efficient way to remove the sulfonyl group and access the core isoquinoline structures. researchgate.net

| N-Sulfonyl Tetrahydroisoquinoline Substrate | Reaction Time (Microwave) | Product | Yield | Source |

|---|---|---|---|---|

| N-(p-Tolylsulfonyl)-1-benzoyl-1,2,3,4-tetrahydroisoquinoline | 10 s | 1-Benzoyl-3,4-dihydroisoquinoline | 60% | thieme-connect.comthieme-connect.com |

| N-(p-Tolylsulfonyl)-1-benzoyl-1,2,3,4-tetrahydroisoquinoline | 20 s | 1-Benzoylisoquinoline | 56% | thieme-connect.comthieme-connect.com |

| N-(Phenylsulfonyl)-1-acetyl-1,2,3,4-tetrahydroisoquinoline | 10 s | 1-Acetyl-3,4-dihydroisoquinoline | 62% | thieme-connect.com |

| N-(Phenylsulfonyl)-1-acetyl-1,2,3,4-tetrahydroisoquinoline | 20 s | 1-Acetylisoquinoline | 55% | thieme-connect.com |

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Covalent Chemical Probes and Bioconjugation Strategies

Covalent chemical probes are invaluable tools for understanding protein function and for the development of targeted therapies. The sulfonyl fluoride (B91410) group is a key "warhead" in the design of these probes due to its reactivity with several nucleophilic amino acid residues. nih.govresearchgate.net

Covalent Modification of Biomolecules via Sulfonyl Fluorides

Sulfonyl fluorides are recognized for their capacity to covalently modify not only the highly reactive serine residues but also tyrosine, lysine (B10760008), threonine, cysteine, and histidine residues in a context-dependent manner. nih.govrug.nl This broad reactivity makes them privileged warheads for chemical biology. nih.gov The reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfonamide linkage. nih.govnih.gov This covalent modification can be used to irreversibly inhibit enzyme activity or to label proteins for identification and tracking. While the general principle is established, specific studies detailing the covalent modification of biomolecules using isoquinoline-4-sulfonyl fluoride are not readily found.

Design Principles for Activity-Based Probes

Activity-based probes (ABPs) are a class of chemical probes designed to target active enzyme forms. A typical ABP consists of a reactive group (the warhead), a linker, and a reporter tag (like a fluorophore or biotin). The design of sulfonyl fluoride-based ABPs often involves attaching an alkyne or azide (B81097) handle to the core scaffold, which allows for subsequent "click" chemistry to attach a reporter tag for visualization or enrichment. nih.gov The specificity of an ABP is determined by the core scaffold, which should have an affinity for the target protein's active site. nih.gov While these design principles are broadly applied to sulfonyl fluoride probes, there is no specific literature available on the design and application of activity-based probes derived from this compound.

Enzyme Inhibition Mechanisms and Target Validation

The ability of sulfonyl fluorides to act as irreversible enzyme inhibitors makes them valuable for studying enzyme mechanisms and for validating new drug targets.

Covalent Enzyme Inactivation via Specific Amino Acid Residues (e.g., Tyrosine, Lysine, Serine, Threonine)

The covalent modification of specific amino acid residues is a key mechanism of action for many sulfonyl fluoride-based inhibitors.

Tyrosine: Aryl sulfonyl fluoride fragments have been shown to covalently modify tyrosine residues. nih.govnih.gov For instance, a fragment was discovered to form a covalent bond with Tyr-82 of the Ral GTPase, leading to the creation of a new druggable pocket. nih.gov This strategy offers a promising avenue for developing inhibitors for proteins that lack a readily targetable cysteine residue. nih.govnih.gov

Lysine: Sulfonyl fluoride probes have been designed to target the conserved catalytic lysine in the ATP-binding site of a broad range of kinases. ucsf.edu This approach has been used to profile kinase engagement within intact cells. ucsf.edu Furthermore, sulfonyl fluoride-containing benzoic acids have been incorporated into peptides to covalently target lysine residues in protein-protein interaction interfaces. nih.gov

Serine and Threonine: Sulfonyl fluorides are well-known inhibitors of serine proteases. nih.gov More recently, aryl fluorosulfate (B1228806) probes have been developed to selectively target non-catalytic serine residues. nih.gov The reactivity of sulfonyl fluorides can also extend to threonine residues. nih.gov

While the reactivity of the sulfonyl fluoride warhead with these amino acids is established, there is no specific research available that demonstrates the use of this compound to achieve covalent inactivation of enzymes through modification of these particular residues.

Inhibition of Specific Biological Pathways (e.g., Ral GTPases, COX-2)

The development of inhibitors for specific biological pathways is a cornerstone of modern drug discovery.

Ral GTPases: As mentioned, an aryl sulfonyl fluoride fragment was identified as a covalent inhibitor of Ral GTPase activation by targeting a tyrosine residue. nih.gov This initial fragment, however, required further optimization to improve its stability and affinity. nih.gov The specific identity of this fragment as this compound is not confirmed in the available literature.

COX-2: A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones has been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov These compounds function as anti-inflammatory agents. nih.gov It is important to note that these molecules are isoquinoline-1,3-diones and not isoquinoline-4-sulfonyl fluorides, highlighting the distinct chemical scaffolds being investigated for COX-2 inhibition.

Lead Discovery and Optimization in Drug Development

The isoquinoline-4-sulfonyl scaffold represents a significant area of interest in medicinal chemistry for the discovery and development of new therapeutic agents. The sulfonyl fluoride group, in particular, can act as a reactive chemical probe for identifying and validating protein targets or serve as a precursor for the synthesis of more stable derivatives like sulfonamides.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of the isoquinoline-4-sulfonyl core, SAR exploration has been crucial in optimizing potency, particularly in the development of novel antibacterial agents.

A key discovery in this area is a class of isoquinoline (B145761) sulfonamides that act as allosteric inhibitors of DNA gyrase. nih.govnih.gov Initial screening identified an isoquinoline sulfonamide (Compound 1) with a minimum inhibitory concentration (MIC) of 6.25 µM against Escherichia coli. nih.gov Subsequent medicinal chemistry efforts focused on mapping the SAR of this hit compound. Studies revealed that both the sulfonamide group and a secondary amine in the linker region were critical for antibacterial activity. Replacing the sulfonamide with an amide or the secondary amine with an ether or amide abolished activity, suggesting the sulfonamide helps orient the isoquinoline in its binding pocket and the amine may form a key hydrogen bond or be essential for cellular uptake. nih.gov

Further optimization revealed a steep SAR, indicating a defined binding pocket. Modifications to the terminal phenyl ring of the linker demonstrated that certain substituents could enhance potency. The insights from these SAR studies were instrumental in the rational design of more potent derivatives. nih.gov

Table 1: SAR of Isoquinoline Sulfonamide Derivatives Against E. coli Data sourced from supplementary materials of a study on allosteric gyrase inhibitors. nih.gov

| Compound Modification | Key Structural Change | MIC against E. coli (µM) |

| Initial Hit (1) | Baseline structure | 6.25 |

| Amide Linker (91) | Sulfonamide replaced with amide | >100 (inactive) |

| Ether Linker (94) | Secondary amine replaced with ether | >100 (inactive) |

| Optimized Lead (60) | Conformational restriction in linker | 0.78 |

Rational design leverages structural information from the target and SAR data to create more effective drug candidates. This approach was successfully applied to the isoquinoline sulfonamide series targeting DNA gyrase. nih.govnih.gov The initial SAR studies pointed towards a specific binding conformation being necessary for activity. Researchers hypothesized that reducing the conformational flexibility of the linker between the isoquinoline core and the terminal phenyl ring could enhance antibacterial potency by improving cell penetration and target engagement. nih.gov

Based on this hypothesis, conformationally restricted diastereomeric derivatives of a promising lead compound (Compound 60) were designed and synthesized. This strategy led to the development of LEI-800, a derivative with significantly enhanced antimicrobial activity against both E. coli and Klebsiella pneumoniae. nih.gov Cryogenic electron microscopy (cryo-EM) studies later confirmed that LEI-800 binds to an unprecedented allosteric, hydrophobic pocket in the GyrA subunit of DNA gyrase, validating the rational design approach. nih.govnih.gov This binding mode is distinct from that of established gyrase inhibitors like fluoroquinolones, offering a pathway to overcome existing resistance mechanisms. nih.gov

The isoquinoline-4-sulfonyl scaffold and its derivatives have emerged as a promising foundation for a new class of antibacterial agents, particularly against challenging Gram-negative bacteria. nih.gov The discovery of isoquinoline sulfonamides as allosteric DNA gyrase inhibitors represents a significant breakthrough. The lead compound, LEI-800, showed potent activity against fluoroquinolone-resistant clinical isolates of E. coli. nih.govnih.gov This is critically important as DNA gyrase is the well-established target of fluoroquinolone antibiotics, and resistance is widespread. nih.gov The novel allosteric mechanism of LEI-800 means it does not share cross-resistance with fluoroquinolones like ciprofloxacin. nih.gov

In addition to Gram-negative bacteria, other isoquinoline derivatives have shown potent activity against Gram-positive pathogens. A class of alkynyl isoquinolines demonstrated strong bactericidal effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Representative compounds from this class, HSN584 and HSN739, were able to reduce MRSA load within macrophages, a feat not achieved by vancomycin (B549263) in the same study. nih.gov These findings highlight the versatility of the isoquinoline scaffold in developing antibiotics that can combat multidrug-resistant bacteria through various mechanisms. nih.gov

Table 2: Antibacterial Activity of Lead Isoquinoline Derivatives Data compiled from studies on gyrase inhibitors nih.gov and alkynyl isoquinolines. nih.gov

| Compound | Target Organism | Mechanism/Target | Potency (MIC) |

| LEI-800 | E. coli, K. pneumoniae | Allosteric DNA Gyrase Inhibitor | E. coli: 0.78 µM |

| HSN584 | MRSA (Gram-positive) | Cell Wall & Nucleic Acid Synthesis | 1 µg/mL |

| HSN739 | MRSA (Gram-positive) | Cell Wall & Nucleic Acid Synthesis | 1 µg/mL |

Exploration in Other Biological Research Areas (e.g., Antiparasitic, Antifungal, Anti-inflammatory Potential)

The privileged structure of the isoquinoline scaffold has led to its exploration in a wide array of therapeutic areas beyond antibacterials. nih.govrsc.org

Anti-inflammatory Potential: Derivatives containing an isoquinoline-sulfonyl core have been developed as potent anti-inflammatory agents. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Two compounds from this series showed significant activity in animal models of inflammation when administered orally. nih.gov More recently, studies on alkaloids from the plant Fumaria officinalis identified several isoquinoline alkaloids, such as protopine (B1679745) and stylopine, with anti-inflammatory properties. nih.gov In silico docking studies suggested these compounds could bind effectively to the COX-2 enzyme, and stylopine was highlighted as a particularly promising anti-inflammatory lead. nih.gov

Antifungal Activity: Various isoquinoline derivatives have demonstrated notable antifungal properties. The synthesis of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines yielded compounds with broad-range activity. nih.gov Specifically, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, along with a chlorophenethyl carbamate, exhibited the most significant antifungal effects against a panel of fungi. nih.gov Other research has shown that isoquinoline ring systems with specific 4-methoxy phenyl substitutions can exhibit significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values as low as 4 µM. nih.gov

Antiparasitic Activity: The isoquinoline framework has also been investigated for its potential to treat parasitic diseases. A diversity-oriented synthesis approach was used to create a library of sulfonyl fluorides, including an isoquinoline-based probe, for screening against the parasite Trypanosoma brucei, which causes African trypanosomiasis. nih.gov This screen identified four probes with sub-micromolar anti-trypanosomal activity. nih.gov Other studies have investigated different isoquinoline alkaloids against other parasites, such as Leishmania donovani, the causative agent of leishmaniasis. researchgate.net An older study also reported the synthesis of an isoquinoline-[2,1-D] nih.govnih.gov-benzazepine derivative with activity against Hymenolepis tapeworms. nih.gov

Table 3: Diverse Biological Activities of Isoquinoline Derivatives Data compiled from various studies on isoquinoline pharmacology. nih.govnih.govnih.govnih.gov

| Derivative Class | Biological Activity | Target/Mechanism | Example Potency |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Anti-inflammatory | Selective COX-2 Inhibition | N/A |

| Stylopine | Anti-inflammatory | COX-2 Inhibition (predicted) | High receptor affinity in silico |

| Chlorinated 1-pentyl-THIQs | Antifungal | Not specified | High activity noted |

| 3,4-substituted isoquinolines | Antifungal | Not specified | MIC: 4 µM vs. C. albicans |

| Hetaryl sulfonyl fluorides (isoquinoline-based) | Antiparasitic | Covalent modification of multiple proteins | EC50: 0.50 µM vs. T. brucei |

Spectroscopic and Analytical Methodologies in Research on Isoquinoline 4 Sulfonyl Fluoride

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed molecular-level investigation of isoquinoline-4-sulfonyl fluoride (B91410). They provide critical information on the compound's atomic connectivity, molecular mass, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoquinoline-4-sulfonyl fluoride. ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the identity and structure of the synthesized compounds. beilstein-journals.orgrsc.org The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) provide a detailed map of the molecular structure. rsc.org

For instance, ¹H NMR spectra confirm the presence of protons on the isoquinoline (B145761) ring system, while ¹³C NMR provides information on the carbon framework. mdpi.com Crucially, ¹⁹F NMR is highly specific for the sulfonyl fluoride moiety, with a characteristic chemical shift that confirms its presence. cas.cnmagritek.com In complex derivatives, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to resolve ambiguities and definitively assign the structure.

Table 1: Representative NMR Data for Sulfonyl Fluoride Compounds This table illustrates typical data obtained for sulfonyl fluoride-containing molecules. Exact values for this compound may vary based on solvent and experimental conditions.

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 7.0 - 9.0 | Aromatic protons of the isoquinoline ring |

| ¹³C | 1D NMR | 115 - 155 | Carbon atoms of the isoquinoline ring and sulfonyl group attachment point |

| ¹⁹F | 1D NMR | +40 to +70 (relative to CFCl₃) | Confirmation and electronic environment of the -SO₂F group rsc.org |

| ¹H-¹H | COSY | Correlation Plots | Shows coupling between adjacent protons within the ring system |

| ¹H-¹³C | HSQC/HMBC | Correlation Plots | Maps protons to their directly attached carbons (HSQC) or carbons over 2-3 bonds (HMBC) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. purdue.edutandfonline.com

Typically, techniques like Electrospray Ionization (ESI) are used to generate ions. tandfonline.com For this compound (C₉H₆FNO₂S), the expected monoisotopic mass is 211.01033 Da. uni.lu HRMS analysis would look for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 212.01761. uni.lu The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. purdue.edu MS is also used to monitor the progress of reactions and assess the purity of the final product. google.com

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted based on the molecular formula C₉H₆FNO₂S. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇FNO₂S⁺ | 212.01761 |

| [M+Na]⁺ | C₉H₆FNNaO₂S⁺ | 233.99955 |

| [M+K]⁺ | C₉H₆FKNO₂S⁺ | 249.97349 |

| [M-H]⁻ | C₉H₅FNO₂S⁻ | 210.00305 |

For derivatives of this compound, X-ray crystallography has been used to confirm the identity of specific isomers and to analyze their molecular packing in the crystal lattice. rsc.org In the context of drug discovery, co-crystallization of a sulfonyl fluoride-containing inhibitor with its target protein can reveal the exact binding orientation and the specific amino acid residues involved in covalent bond formation. nih.gov For example, studies on other sulfonyl fluorides have shown how the molecule orients itself within a protein's binding site to facilitate a covalent reaction with a specific lysine (B10760008) or tyrosine residue. nih.gov

Table 3: Example Crystallographic Data for a Sulfonyl Fluoride Derivative This table presents hypothetical but representative data for a molecule in this class.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell iucr.org |

| a, b, c (Å) | 14.7, 18.9, 12.4 | Dimensions of the unit cell axes |

| **α, β, γ (°) ** | 90, 110.2, 90 | Angles of the unit cell axes |

| Resolution (Å) | 1.5 - 2.5 | The level of detail obtained from the diffraction data |

Chromatographic Separation and Purification Techniques for Research Applications

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for both the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC is commonly used, where the compound is passed through a column (e.g., C8 or C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govdovepress.com

The purity of a sample is determined by integrating the area of its corresponding peak in the chromatogram and is often reported as a percentage of the total peak area detected at a specific UV wavelength. dovepress.com HPLC is also scalable for preparative purposes, allowing for the purification of the compound to a high degree required for subsequent experiments. semanticscholar.org

Table 4: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity rsc.org |

| Mobile Phase | Gradient of Water and Acetonitrile (CH₃CN) | Elutes compounds from the column nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation dovepress.com |

| Detection | UV at 254 nm or 280 nm | Quantifies the compound as it elutes science.gov |

| Retention Time | Variable (e.g., 7-15 min) | Characteristic time for the compound to elute under specific conditions nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. purdue.edu This hyphenated technique is invaluable for analyzing complex reaction mixtures, allowing for the confident identification of the desired product, intermediates, and byproducts. google.com

As the sample is separated by the LC system, the eluent is directed into the mass spectrometer, which provides mass information for each peak. This allows for the assignment of molecular weights to the separated components. LC-MS is frequently used for reaction monitoring to determine when a reaction is complete and to assess the purity of the crude and purified product. google.comnih.gov

Table 5: Common LC-MS System Configuration

| Component | Description | Function |

|---|---|---|

| LC System | Agilent 1100/1200 series or similar | Separates the sample components |

| Column | Reversed-Phase C18 | Provides the medium for chromatographic separation |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Detects and determines the mass-to-charge ratio of ions |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent |

| Data Analysis | MassHunter, Xcalibur, or similar software | Processes the LC and MS data to identify and quantify compounds |

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

The accurate quantification of this compound and related species is crucial for monitoring the progress of its synthesis and for the precise determination of reaction yields. Researchers employ a variety of robust analytical techniques to achieve this, ensuring reproducibility and optimization of synthetic protocols. The primary methods for quantitative analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and byproducts in a complex reaction mixture. By using a suitable stationary phase (typically a C18 column) and a carefully optimized mobile phase, baseline separation can be achieved.

For quantitative measurements, a UV detector is commonly employed, as the isoquinoline moiety possesses a strong chromophore. The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentration. The use of an internal standard can further enhance accuracy by correcting for variations in injection volume. Commercial suppliers of this compound often provide HPLC data to certify the purity of their material, underscoring its importance as a quality control method. synblock.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID), serves as another powerful tool for quantitative analysis, particularly for assessing the yield of reactions involving volatile components. While direct analysis of this compound by GC may require derivatization to improve its volatility and thermal stability, it is highly effective for monitoring the consumption of certain starting materials or the formation of more volatile products. In studies of related quinoline (B57606) hydrogenations, GC-FID with an internal standard like mesitylene (B46885) has been successfully used to determine reaction yields with high precision. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a distinct advantage in that it can provide quantitative information without the need for a calibration curve, provided an internal standard of known concentration is used. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals. The integration of these signals is directly proportional to the molar concentration of the respective species.

For compounds containing fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for both reaction monitoring and yield determination. rsc.orgnih.govrsc.org Since the -SO₂F group has a unique fluorine signal, its integration relative to an internal fluorine-containing standard allows for precise quantification. This technique is highly specific and avoids interference from other protons or carbons in the molecule. Researchers have successfully used ¹⁹F NMR to determine the yields of various sulfonyl fluorides, noting its sensitivity to the electronic environment of the fluorine atom. rsc.orgnih.govrsc.org

The table below summarizes the primary quantitative methods used in the context of this compound research.

| Analytical Method | Principle of Quantification | Application in Reaction Analysis | Key Advantages |

| HPLC-UV | Comparison of peak area to a calibration curve or internal standard. | Monitoring reaction progress and determining final product purity and yield. | High resolution for complex mixtures; high sensitivity. |

| GC-FID | Comparison of peak area to an internal standard. | Quantifying volatile reactants and products; determining reaction yields. acs.org | Excellent for volatile compounds; high precision. |

| ¹H NMR | Relative integration of signals against a known internal standard. | Tracking the conversion of reactants to products in real-time. | No need for identical compound standard; provides structural information. thieme-connect.com |

| ¹⁹F NMR | Relative integration of the sulfonyl fluoride signal against a fluorine-containing internal standard. | Direct and unambiguous quantification of the sulfonyl fluoride product. rsc.orgnih.gov | High specificity; clean background; sensitive to electronic changes. |

| Mass Spectrometry (MS) | While primarily qualitative, can be used for relative quantification. | Monitoring reaction intermediates and products in complex mixtures. purdue.edu | High sensitivity; ability to analyze complex reaction species directly. purdue.edu |

In practice, a combination of these techniques is often employed to gain a comprehensive understanding of the reaction dynamics and to accurately report the final yield of this compound. For instance, NMR might be used for real-time monitoring of the reaction mixture, while HPLC is used for the final, precise quantification of the isolated product.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and mechanistic pathways of molecules. For a compound like isoquinoline-4-sulfonyl fluoride (B91410), such studies could provide invaluable insights.

No specific Density Functional Theory (DFT) studies on the reactivity and mechanism of isoquinoline-4-sulfonyl fluoride have been published. DFT calculations would be critical for understanding the electrophilicity of the sulfur atom in the sulfonyl fluoride group and how the isoquinoline (B145761) ring influences its reactivity. Such studies could model the reaction mechanism with various nucleophilic amino acid residues (e.g., serine, threonine, lysine (B10760008), tyrosine, histidine), predicting activation energies and transition state geometries. This information is fundamental for assessing its potential as a covalent inhibitor.

Detailed conformational analysis and the generation of energetic profiles for this compound are not available in the current body of scientific literature. This type of analysis would involve mapping the potential energy surface of the molecule to identify low-energy conformers. Understanding the preferred three-dimensional structure is essential for predicting how it might fit into a protein's binding pocket.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological target.

There are no published molecular docking studies that specifically predict the binding interactions of this compound with any biological targets. Such studies would involve computationally screening the compound against the structures of various proteins to identify potential binding partners and to hypothesize its mode of action.

Without specific docking studies, there is no corresponding ligand-protein interaction analysis for this compound. This type of analysis would typically follow a docking simulation to detail the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and potential covalent interactions that stabilize the ligand-protein complex.

Advanced Simulation Techniques for Dynamic Behavior

Advanced simulation techniques, such as molecular dynamics (MD) simulations, provide a means to study the dynamic behavior of a molecule and its complexes over time. For this compound, MD simulations could be used to assess the stability of its binding to a target protein and to understand the conformational changes that may occur upon binding. Currently, no such studies have been reported for this compound.

Future Directions and Emerging Research Avenues

Expansion of Applications in Proteomics and Chemical Biology

The unique reactivity of the sulfonyl fluoride (B91410) moiety makes isoquinoline-4-sulfonyl fluoride a powerful tool for chemical biology and proteomics. Its ability to form stable covalent bonds with specific amino acid residues allows for the selective labeling and identification of proteins. Future research will likely focus on expanding its applications in these areas. This could involve the development of new photo-crosslinking probes based on the this compound scaffold for identifying protein-protein interactions. Furthermore, its use in activity-based protein profiling (ABPP) to map enzyme activity in complex biological systems is an area of growing interest.

Rational Design of Highly Selective Covalent Modifiers

A major challenge in the development of covalent drugs is achieving high selectivity to minimize off-target effects. The this compound scaffold provides a versatile platform for the rational design of highly selective covalent modifiers. By systematically modifying the isoquinoline (B145761) ring and incorporating different functional groups, it is possible to fine-tune the reactivity and binding affinity of the molecule for a specific protein target. Future efforts will likely leverage computational modeling and structural biology to guide the design of next-generation covalent inhibitors with improved selectivity and potency. This will involve a deeper understanding of the factors that govern the covalent reaction between the sulfonyl fluoride and its target residue.

Integration with High-Throughput Screening for New Biological Leads

High-throughput screening (HTS) is a powerful tool for identifying new drug candidates from large compound libraries. The integration of this compound-based fragments into HTS campaigns represents a promising strategy for the discovery of novel biological leads. These fragments can serve as starting points for the development of more potent and selective inhibitors. Future research will likely focus on the design and synthesis of diverse libraries of this compound derivatives for HTS. The development of novel screening platforms, including those based on fluorescence or mass spectrometry, will be crucial for efficiently identifying hits from these libraries and accelerating the drug discovery process.

Q & A

Basic: What are the standard synthetic routes for Isoquinoline-4-sulfonyl fluoride, and what parameters critically influence yield?

Answer:

Synthesis typically involves multi-step pathways, starting with the functionalization of the isoquinoline core. Key steps include sulfonation using sulfur trioxide derivatives (e.g., chlorosulfonic acid) followed by fluorination with agents like KF or DAST. Critical parameters include temperature control (<0°C during sulfonation to prevent side reactions), stoichiometric ratios of fluorinating agents, and inert atmosphere maintenance to avoid hydrolysis . Reaction progress should be monitored via TLC or in-situ IR spectroscopy.

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming sulfonyl fluoride formation (δ ~55-65 ppm). ¹H/¹³C NMR resolves substitution patterns on the isoquinoline ring .

- HPLC-MS: Quantifies purity and detects hydrolyzed byproducts (e.g., sulfonic acids). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves stereoelectronic effects of the sulfonyl fluoride group, if crystalline derivatives are obtainable .

Advanced: How can researchers elucidate reaction mechanisms involving the sulfonyl fluoride group in nucleophilic substitution?

Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated solvents or substrates to identify rate-determining steps.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) map transition states and electrostatic potential surfaces of the sulfonyl fluoride moiety .

- Trapping Intermediates: Use stabilizing agents (e.g., crown ethers) to isolate transient species for spectroscopic analysis .

Advanced: How should researchers address contradictions in reported reactivity data for this compound?

Answer:

- Methodological Audit: Compare solvent systems (e.g., anhydrous DMF vs. aqueous buffers), purity of starting materials, and reaction scales across studies .

- Control Experiments: Replicate disputed reactions under strictly anhydrous conditions to assess hydrolysis’s role in divergent outcomes .

- Meta-Analysis: Use systematic review frameworks to evaluate bias in literature, prioritizing studies with detailed supplementary data .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Acid-resistant gloves, face shields, and lab coats.

- Ventilation: Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks.

- Waste Management: Quench residual fluorinating agents with calcium carbonate before disposal .

Advanced: How can the hydrolytic stability of this compound be systematically evaluated under varying pH conditions?

Answer:

- Accelerated Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation via ¹⁹F NMR or LC-MS to calculate half-lives .

- Kinetic Profiling: Use pseudo-first-order kinetics to model hydrolysis rates. Adjust ionic strength with NaCl to simulate physiological conditions .

Advanced: What computational strategies are effective for predicting this compound’s reactivity in enzyme inhibition studies?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to predict binding affinities.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess sulfonyl fluoride’s conformational flexibility in active sites .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Answer:

- Byproducts: Hydrolyzed sulfonic acids, unreacted intermediates.

- Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) and spiking with authentic standards for identification .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound derivatives?

Answer:

- Factorial Design: Vary temperature, catalyst loading, and solvent polarity in a 2³ matrix to identify synergistic effects .

- Response Surface Methodology (RSM): Model non-linear relationships between parameters and yield using Central Composite Design .

Advanced: How to integrate this compound into organofluorine chemistry’s theoretical framework?

Answer:

- Electrophilicity Index: Calculate using DFT to compare with other sulfonyl fluorides (e.g., ethereal vs. aromatic systems).

- Hammett σ Constants: Correlate substituent effects on the isoquinoline ring with reaction rates in SNAr mechanisms .

Basic: What strategies ensure comprehensive literature reviews for designing studies on this compound?

Answer:

- Database Searches: Use SciFinder with keywords like “sulfonyl fluoride electrophilicity” and filter by synthesis/mechanistic studies.

- Citation Tracking: Follow references in seminal papers (e.g., 2023 J. Org. Chem. articles) to map knowledge gaps .

Advanced: What methodologies enhance reproducibility in this compound research?

Answer:

- SOPs for Synthesis: Publish detailed protocols with exact glassware specifications and stirring rates.

- Open Data: Share raw NMR files and chromatograms in repositories like Zenodo for independent validation .

Advanced: How to design catalytic systems for cross-coupling reactions involving this compound?

Answer:

- Ligand Screening: Test bidentate ligands (e.g., Xantphos) with Pd catalysts to stabilize oxidative addition intermediates.

- Microwave Reactors: Reduce reaction times and improve selectivity in Suzuki-Miyaura couplings .

Basic: What solvent systems are optimal for this compound in solubility studies?

Answer:

- Solvent Screening: Use Hansen solubility parameters (δD, δP, δH) to identify matches. Common solvents: DCM, THF, or DMSO .

Advanced: How to assess this compound’s interactions with enzymatic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.